![molecular formula C21H17N3O B12545835 4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- CAS No. 146849-70-9](/img/structure/B12545835.png)
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with phenyl and phenylmethylamino substituents, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- typically involves the following steps:
Starting Material: The synthesis begins with anthranilic acid, which undergoes cyclization to form the quinazolinone core.
Substitution: The phenyl and phenylmethylamino groups are introduced through nucleophilic substitution reactions.
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various amines are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinazoline-4(3H)-one: This compound shares the quinazolinone core but lacks the phenylmethylamino substituent.
3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: These derivatives have arylideneamino groups instead of phenylmethylamino groups.
Uniqueness
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylmethylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
146849-70-9 |
|---|---|
Molekularformel |
C21H17N3O |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-(benzylamino)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H17N3O/c25-20-18-13-7-8-14-19(18)23-21(22-15-16-9-3-1-4-10-16)24(20)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23) |
InChI-Schlüssel |
IKDFWTAPDHAOAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


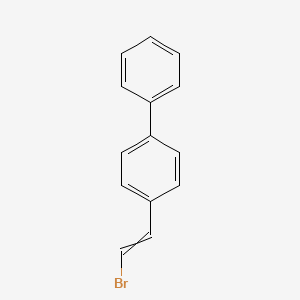

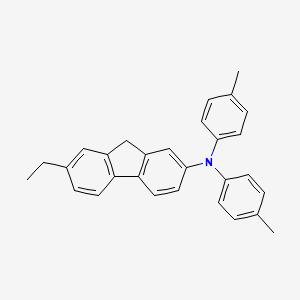
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
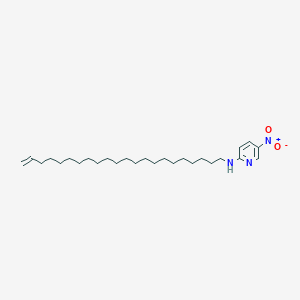
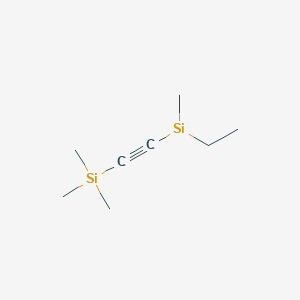
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)
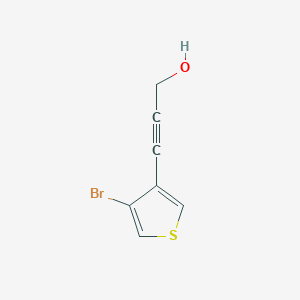
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
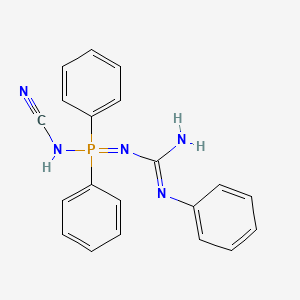
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
